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(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide

Lipophilicity Membrane permeability Drug design

(Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1) is a synthetic small molecule belonging to the N-sulfonyl amidine (benzimidamide) class, characterized by a 2-chlorophenyl substituent, an N-methyl group, and a phenylsulfonyl moiety arranged in a defined Z-configuration. Its molecular formula is C14H13ClN2O2S with a molecular weight of 308.8 g/mol.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
CAS No. 836663-73-1
Cat. No. B2671067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide
CAS836663-73-1
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.78
Structural Identifiers
SMILESCN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
InChIKeyZGPQOPSWGDLWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1)


(Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1) is a synthetic small molecule belonging to the N-sulfonyl amidine (benzimidamide) class, characterized by a 2-chlorophenyl substituent, an N-methyl group, and a phenylsulfonyl moiety arranged in a defined Z-configuration [1]. Its molecular formula is C14H13ClN2O2S with a molecular weight of 308.8 g/mol [1]. The compound is listed in major screening libraries and is commercially available as a research-grade building block for medicinal chemistry and chemical biology applications. The N-sulfonyl amidine scaffold is recognized in the patent literature for its pharmacological potential, particularly in cardiovascular and antiarrhythmic indications [2].

N-sulfonyl amidine building block with 2-chlorophenyl, N-methyl, and phenylsulfonyl substituents
Defined Z-configuration supports structure-based design and docking workflows
Listed in screening libraries for medicinal chemistry and chemical biology probe generation

Why Substituting (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide with Close Benzimidamide Analogs Risks Assay or Synthetic Failure


Within the N-sulfonyl benzimidamide series, even minor structural variations produce measurable differences in key physicochemical properties that govern membrane permeability, solubility, and molecular recognition [1][2]. The presence of an N-methyl group on the target compound, compared to its primary amine analog, alters the hydrogen-bonding capacity and lipophilicity profile, which can shift passive diffusion rates and binding interactions. The 2-chloro substitution on the phenyl ring introduces a distinct electronic and steric environment that differs from analogs bearing nitro, methoxy, or unsubstituted phenyl groups. Procuring a generic benzimidamide without verifying these specific substitutions can lead to divergent results in structure-activity relationship (SAR) studies, failed synthetic transformations, or incompatible physicochemical behavior in biological assays [1][2].

N-Methyl Substitution Shift
Replacing N-methyl with a primary amine alters hydrogen-bond donor identity and lipophilicity, potentially shifting binding selectivity and passive diffusion.
2-Chloro Substituent Environment
The 2-chloro group creates a distinct electronic and steric profile versus nitro, methoxy, or unsubstituted analogs, which may lead to divergent SAR outcomes.
Z-Configuration Integrity
Procuring E-isomer or a Z/E mixture can alter the 3D pharmacophore and confound structure-based design and docking results.

Quantitative Physicochemical Differentiation of (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (836663-73-1) Against Its Closest Structural Analog


Increased Lipophilicity (XLogP3-AA) Versus the Des-Methyl Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 3.1 compared to 2.8 for (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide (CAS 850800-13-4), the closest analog lacking the N-methyl group [1][2]. This increase of +0.3 log units indicates higher lipophilicity, which is quantitatively associated with improved passive membrane diffusion in predictive ADME models.

XLogP3-AA Lipophilicity
Head-to-head
3.1 vs 2.8 (Δ +0.3 log units)
Supports permeability screening context for cell-based assays.
Computed XLogP3-AA; des-methyl analog comparator.
Lipophilicity Membrane permeability Drug design

Reduced Topological Polar Surface Area (TPSA) Improves Predicted Oral Bioavailability Potential

The target compound has a computed TPSA of 66.9 Ų, which is 14.0 Ų lower than the 80.9 Ų recorded for the des-methyl analog (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide [1][2]. TPSA values below 140 Ų are associated with favorable oral absorption, and the 17% reduction conferred by N-methylation positions the target compound further below the 90 Ų threshold commonly used for blood-brain barrier penetration prediction.

Topological PSA
Head-to-head
66.9 Ų vs 80.9 Ų (Δ −14.0 Ų)
Lower TPSA context supports CNS permeability prediction models.
Computed TPSA; below 90 Ų threshold.
Polar surface area Oral bioavailability Drug-likeness

N-Methyl Substitution Reduces Hydrogen-Bond Donor Exposure Without Altering Acceptor Count, Modulating Binding Selectivity

Both the target compound and its des-methyl analog possess 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1][2]. However, the N-methyl group on the target replaces an amidine N-H donor with an N-CH3 group, effectively converting a potential hydrogen-bond donating site into a hydrophobic contact. While the HBD count stays at 1 (the sulfonamide N-H), the nature of the donor changes, which can reduce off-target interactions with proteins that require a second donor for binding. The molecular weight increase from 294.76 to 308.80 g/mol (+14.04 Da) and the gain of one rotatable bond (4 vs. 3) further differentiate the compounds entropically [1][2].

H-Bond Donor Identity
Head-to-head
HBD shift (amidine N-H → N-CH3); MW +14.04 Da; rotatable bonds +1
Supports differential binding selectivity screening.
Qualitative change in donor identity; HBD count remains 1.
Hydrogen bonding Molecular recognition Selectivity

The N-Sulfonyl Amidine Scaffold Is Validated in Potent Kinase Inhibition, Supporting the Target Compound's Investigational Relevance

Although no direct bioactivity data are available for (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide itself, the N-sulfonyl amidine chemotype has been independently validated as a scaffold for potent c-Met kinase inhibitors. In a 2020 study, a series of N-sulfonylamidine derivatives were evaluated; the lead compound 26af demonstrated a c-Met IC50 of 2.89 nM and antiproliferative IC50 values of 0.28–0.72 μM across A549, HT-29, MKN-45, and MDA-MB-231 cancer cell lines, with favorable pharmacokinetics in BALB/c mice [1]. The target compound shares the core N-sulfonyl amidine substructure and the 2-chlorophenyl motif found in active analogs, positioning it as a relevant probe for kinase-targeted SAR exploration.

Kinase Scaffold Validation
Class-level
Scaffold reference: c-Met lead IC50 2.89 nM; cellular IC50 0.28–0.72 μM
Supports kinase inhibitor screening program context.
No direct bioactivity data for target compound; scaffold-level benchmark.
Kinase inhibition c-Met Anticancer

The Z-Configuration and Phenylsulfonyl Group Provide a Defined Geometry for Structure-Based Design Not Present in E-Isomers or Non-sulfonylated Analogs

The Z (cis) configuration about the C=N double bond, as documented by the IUPAC name and SMILES notation in PubChem [1], imposes a specific spatial relationship between the 2-chlorophenyl ring and the phenylsulfonyl group. This contrasts with E-isomers of N-sulfonyl benzimidamides (e.g., (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide) where the phenyl groups are positioned trans to each other, potentially altering binding pose and pharmacophore matching. The defined Z-geometry, combined with the steric bulk of the phenylsulfonyl group, provides a conformationally restricted scaffold that can be exploited in docking and structure-based optimization workflows [2].

Z-Configuration Specification
Specification review
Z-configuration confirmed; defined spatial orientation vs. E-isomer
Defined geometry supports docking and structure-based design; E-isomer may alter pharmacophore.
Assigned by PubChem IUPAC/SMILES.
Stereochemistry Structure-based design Conformational restriction

Research and Procurement Application Scenarios for (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1)


Kinase Inhibitor Lead Discovery and SAR Expansion

Based on class-level evidence that N-sulfonyl amidine derivatives achieve sub-nanomolar c-Met inhibition (compound 26af: IC50 = 2.89 nM) [1], (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide is suitable for inclusion in kinase-focused screening libraries. Its higher XLogP3-AA (3.1 vs. 2.8 for des-methyl analog) and lower TPSA (66.9 vs. 80.9 Ų) predict better cell permeability [2][3], reducing the risk of false negatives in cell-based kinase assays.

Synthesis of Sulfonimidamide-Derived Pharmacological Probes

The compound serves as a precursor for sulfonimidamide synthesis via oxidation, as described in patent literature on substituted sulfonimidamides with cardiovascular activity [4]. Its N-methyl group and Z-configuration provide a defined starting geometry for further functionalization, enabling the generation of novel analogs for antiarrhythmic or cardioprotective screening.

Computational Chemistry and Structure-Based Drug Design

The Z-configuration and single hydrogen bond donor (sulfonamide N-H) provide a well-defined 3D pharmacophore suitable for molecular docking and dynamics simulations. The compound's computed properties (XLogP3-AA 3.1, TPSA 66.9, MW 308.8) fall within drug-like chemical space, making it a suitable starting point for virtual screening and scaffold hopping exercises [2].

NNMT-Related Metabolic Pathway Probing

Close structural analogs bearing the (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide scaffold have been annotated as inhibitors of nicotinamide N-methyltransferase (NNMT) [5]. The target compound, with its distinct Z-geometry and monomethyl substitution, offers a complementary probe for investigating NNMT inhibition and its downstream effects on the methionine cycle and DNA methylation, potentially with a different selectivity profile.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR screening
Computed lipophilicity and TPSA profile
Cell permeability prediction in kinase assays
Sulfonimidamide synthesis and cardiovascular probe development
Defined Z-geometry for precursor functionalization
Sulfonimidamide oxidation chemistry and cardiovascular target screening
Structure-based drug design and virtual screening
Well-defined 3D pharmacophore with single HBD
Molecular docking and scaffold hopping predictions
NNMT inhibition and metabolic pathway studies
Z-configuration and monomethyl substitution profile
NNMT inhibition assay context and methionine cycle endpoints
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